3-[(4-Methoxyphenyl)amino]-2-methylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-Methoxyphenyl)amino]-2-methylphenol is an organic compound that features a phenol group substituted with a methoxyphenylamino group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Methoxyphenyl)amino]-2-methylphenol can be achieved through several methods. One common approach involves the reaction of 4-methoxyaniline with 2-methylphenol under specific conditions. The reaction typically requires a catalyst and may involve steps such as heating and purification to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-[(4-Methoxyphenyl)amino]-2-methylphenol undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The phenolic hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amine derivatives .
Scientific Research Applications
3-[(4-Methoxyphenyl)amino]-2-methylphenol has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of more complex organic compounds.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 3-[(4-Methoxyphenyl)amino]-2-methylphenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-5-[(phenylamino)methyl]phenol
- 4-[(4-Methoxyphenyl)amino]methyl-N,N-dimethylaniline
- 2-[(4-Methoxyanilino)methyl]phenol
Uniqueness
3-[(4-Methoxyphenyl)amino]-2-methylphenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C14H15NO2 |
---|---|
Molecular Weight |
229.27 g/mol |
IUPAC Name |
3-(4-methoxyanilino)-2-methylphenol |
InChI |
InChI=1S/C14H15NO2/c1-10-13(4-3-5-14(10)16)15-11-6-8-12(17-2)9-7-11/h3-9,15-16H,1-2H3 |
InChI Key |
RDNPYMHMLAOJRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1O)NC2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.